Ethyl 7-oxododec-10-enoate
Description
Structure
3D Structure
Properties
CAS No. |
109529-12-6 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
ethyl 7-oxododec-10-enoate |
InChI |
InChI=1S/C14H24O3/c1-3-5-7-10-13(15)11-8-6-9-12-14(16)17-4-2/h3,5H,4,6-12H2,1-2H3 |
InChI Key |
BINLGSBBMADNGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)CCC=CC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 7 Oxododec 10 Enoate and Its Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For ethyl 7-oxododec-10-enoate, the primary disconnections involve the carbon-carbon bonds that form the backbone of the molecule and the carbon-oxygen bonds of the ester and ketone functional groups.
A logical retrosynthetic approach for this compound would involve the following key disconnections:
Ester Bond Disconnection: The ethyl ester can be disconnected to reveal the corresponding carboxylic acid (7-oxododec-10-enoic acid) and ethanol (B145695). This simplifies the target to a keto-acid.
C-C Bond Disconnections around the Ketone: The bonds adjacent to the ketone at the C7 position are prime candidates for disconnection.
Disconnecting the C6-C7 bond suggests a reaction between a C6 acyl cation equivalent and a C7-C12 fragment.
Disconnecting the C7-C8 bond points towards a reaction between a C1-C7 electrophilic fragment and a C8-C12 nucleophilic fragment.
Alkene Disconnection: The double bond at the C10 position can be disconnected to reveal simpler precursors. This could involve retrosynthetic pathways based on Wittig-type reactions, metathesis, or elimination reactions.
This analysis suggests several potential synthetic routes that can be explored, each with its own set of advantages and challenges.
Targeted Synthesis Approaches
Based on the retrosynthetic analysis, several targeted synthesis approaches can be devised to construct this compound. These approaches focus on the sequential or convergent formation of the key functional groups and the carbon skeleton.
Esterification Strategies for Ethyl Esters
The final step in many synthetic routes to this compound would be the esterification of the corresponding carboxylic acid. Several standard methods can be employed for this transformation:
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the reaction. csic.es
Activation of the Carboxylic Acid: Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. Common activating agents include:
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid to the more reactive acyl chloride, which readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine.
Carbodiimides (e.g., DCC, EDC): These reagents, often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct esterification of the carboxylic acid with ethanol.
Methods for Ketone Moiety Formation at the C7 Position
The introduction of the ketone at the C7 position is a critical step in the synthesis. Several methods can be considered:
Oxidation of a Secondary Alcohol: A common and reliable method is the oxidation of the corresponding secondary alcohol, ethyl 7-hydroxydodec-10-enoate. A variety of oxidizing agents can be used, including:
Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for this transformation.
Dess-Martin periodinane (DMP): This is a mild and selective reagent for the oxidation of alcohols to ketones.
Swern oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine.
Friedel-Crafts Acylation: This reaction can be used to introduce the keto group by reacting a suitable aromatic or aliphatic substrate with an acylating agent. For the synthesis of a linear aliphatic ketone like this compound, an intramolecular Friedel-Crafts acylation of a suitable precursor could be envisioned, although this is less common for acyclic systems.
Ozonolysis of an Alkene: Ozonolysis of a suitably positioned double bond can be used to generate a ketone. For example, ozonolysis of an alkene at the C7 position, followed by a reductive workup, would yield the desired ketone.
Introduction and Stereocontrol of the Δ10-Alkene Moiety
The Δ10-alkene can be introduced using various methods, with stereocontrol being a key consideration.
Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds. To form the Δ10-alkene, a C1-C9 phosphonium (B103445) ylide could be reacted with a C10-C12 aldehyde. The stereochemistry of the resulting alkene can be controlled by the choice of ylide and reaction conditions. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is another excellent method for alkene synthesis. It often provides better (E)-selectivity and the byproducts are water-soluble, making purification easier.
Olefin Metathesis: Cross-metathesis between a terminal alkene at the C9 position and another alkene could be used to construct the Δ10-alkene. wiley.com The choice of catalyst is crucial for controlling the reaction's efficiency and stereoselectivity. wiley.com
Elimination Reactions: Elimination reactions, such as the dehydration of an alcohol or the dehydrohalogenation of an alkyl halide, can also be used to form the alkene. However, these methods may lead to mixtures of regioisomers and stereoisomers.
Carbon-Carbon Bond Formation Reactions
The construction of the carbon backbone of this compound relies on various carbon-carbon bond-forming reactions.
Aldol (B89426) Condensation: An aldol condensation between a C1-C7 aldehyde or ketone and a C8-C12 enolate could be used to form the C7-C8 bond. Subsequent dehydration would introduce a double bond, which could then be selectively reduced.
Michael Addition: A conjugate addition (Michael addition) of a nucleophile to an α,β-unsaturated carbonyl compound can be a key step. For example, a C1-C5 cuprate (B13416276) could be added to an α,β-unsaturated ester like ethyl 2-heptenoate to form the C5-C6 bond.
Organometallic Coupling Reactions: Cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, are powerful methods for forming carbon-carbon bonds. orgsyn.org For instance, a Negishi coupling could be employed to couple a C1-C9 organozinc reagent with a C10-C12 vinyl halide. orgsyn.org
Synthesis of Related Oxo-Dodecenoate and Dodecenoic Acid Derivatives
The synthetic methodologies described for this compound can be adapted to synthesize a variety of related oxo-dodecenoate and dodecenoic acid derivatives.
For example, the synthesis of methyl 12-oxo-cis- and trans-9-dodecenoates has been reported. tandfonline.comtandfonline.com These compounds were required as intermediates for the synthesis of deuterated geometrically isomeric 9,12-octadecadienoates for metabolic studies. tandfonline.com The synthesis involved the oxidation of methyl 12,13-epoxy-cis-9-octadecenoate (methyl vernolate) with paraperiodic acid. tandfonline.com The position and configuration of the unsaturation were established by ¹H and ¹³C NMR spectroscopy. tandfonline.com It was also observed that treatment of the cis or trans isomers with acetonitrile (B52724) containing a small amount of concentrated HCl led to the formation of the conjugated aldehyde ester, methyl 12-oxo-trans-10-dodecenoate. tandfonline.com
Another related compound is 9-hydroxy-12-oxododec-10-enoic acid ester of 2-lyso-phosphatidylcholine (HODA-PC), which is generated by the oxidative cleavage of polyunsaturated fatty acyl phospholipids (B1166683). nih.gov The synthesis of HODA-PC and other related γ-hydroxyalkenal phospholipids has been reported, highlighting the importance of these molecules in biological systems. nih.gov
The synthesis of various β-keto esters has also been extensively studied, with methods including the acylation of methyl acetoacetate (B1235776) using barium oxide, followed by cleavage with methanol (B129727). acs.org This method is suitable for the large-scale preparation of β-keto esters. acs.org Other methods for synthesizing β-keto esters include lipase-catalyzed transesterification and a one-pot reaction of carboxylic acids with chlorosulfonyl isocyanate. google.comsemanticscholar.org
The table below summarizes some of the key synthetic transformations and the types of compounds that can be produced.
| Reaction Type | Starting Material(s) | Product(s) | Reference(s) |
| Oxidation | Methyl 12,13-epoxy-cis-9-octadecenoate | Methyl 12-oxo-cis- and trans-9-dodecenoates | tandfonline.com |
| Isomerization | Methyl 12-oxo-cis- or trans-9-dodecenoate | Methyl 12-oxo-trans-10-dodecenoate | tandfonline.com |
| Acylation/Cleavage | Methyl acetoacetate, acid chloride | β-Keto esters | acs.org |
| Transesterification | Racemic alcohol, β-keto ester | Chiral β-keto esters | google.com |
| Carboxylation | 4- and 5-oxo-carboxylic acids | β-Keto esters | semanticscholar.org |
These examples demonstrate the versatility of modern synthetic organic chemistry in preparing a wide range of structurally diverse molecules with potential applications in various fields of research.
Catalytic Systems and Reaction Conditions in Organic Synthesis
The construction of the this compound backbone relies heavily on efficient catalytic systems that can facilitate the formation of carbon-carbon bonds and the introduction of the required functional groups. The choice of catalyst—be it acid, base, or a transition metal complex—profoundly influences the reaction's outcome, including yield, selectivity, and environmental impact.
Acid-Catalyzed Reactions
Acid catalysis is a cornerstone of organic synthesis, frequently employed in esterification and cyclization reactions. In the context of synthesizing keto-esters, acid catalysts can play a crucial role in the final esterification step or in rearrangement and cyclization-hydrolysis pathways.
While direct acid-catalyzed synthesis of a long-chain keto-ester like this compound in a single step is challenging, acid catalysis is vital in multi-step sequences. For instance, the esterification of a corresponding carboxylic acid, 7-oxododec-10-enoic acid, with ethanol would typically be carried out under acidic conditions. Common catalysts for such transformations include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), or solid acid catalysts like Amberlyst-15. The latter is often preferred in green chemistry approaches due to its reusability. nih.gov
A plausible acid-catalyzed approach could involve the hydrolysis of a more complex intermediate, such as a ketal-protected precursor, to reveal the ketone functionality. For example, a precursor like ethyl 7,7-dimethoxydodec-10-enoate could be deprotected using a mild acid catalyst to yield the target ketone.
| Catalyst Type | Example Catalyst | Typical Reaction | Key Features |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Esterification of carboxylic acids | Efficient, but can be corrosive and difficult to separate. csic.es |
| Solid Acid | Amberlyst-15 | Esterification, Ketal hydrolysis | Reusable, environmentally benign, but may have lower activity. nih.gov |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Transesterification of β-ketoesters | High efficiency, but moisture sensitive. |
Table 1: Examples of Acid Catalysts in Ester and Keto-Ester Synthesis
Base-Catalyzed Reactions
Base-catalyzed reactions are fundamental to the formation of carbon-carbon bonds, particularly in condensation reactions. The Claisen-Schmidt condensation, for example, is a powerful tool for forming α,β-unsaturated ketones by reacting an aldehyde with a ketone in the presence of a base. rsc.orgmdpi.com
A potential synthetic strategy for an analog of this compound could involve a base-catalyzed aldol or Claisen condensation. For instance, the reaction of a suitable aldehyde with a ketone fragment, followed by dehydration, can establish the unsaturated ketone moiety. The acetoacetic ester synthesis is another classic base-catalyzed method to produce ketones from β-keto esters and alkyl halides. jove.com
In a hypothetical route to this compound, a long-chain aldehyde could be condensed with a ketone bearing the ester functionality, or vice-versa, under basic conditions using catalysts like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or non-nucleophilic bases such as lithium diisopropylamide (LDA).
| Catalyst | Reaction Type | Substrates | Product Type |
| Sodium Hydroxide (NaOH) | Claisen-Schmidt Condensation | Aldehyde + Ketone | α,β-Unsaturated Ketone |
| Sodium Ethoxide (NaOEt) | Claisen Condensation | Two Esters | β-Ketoester |
| Lithium Diisopropylamide (LDA) | Alkylation of Keto-Enolates | Keto-ester + Alkyl Halide | α-Alkyl-Keto-ester |
Table 2: Common Base-Catalyzed Reactions for Carbon-Carbon Bond Formation
Transition Metal-Catalyzed Processes
Transition metal catalysis offers unparalleled efficiency and selectivity in modern organic synthesis, enabling the construction of complex molecules under mild conditions. mdpi.comeie.grsioc-journal.cn For the synthesis of this compound, transition metal catalysts, particularly those based on palladium, rhodium, and copper, are indispensable for key bond-forming steps.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds. A plausible route could involve the coupling of an organoboron or organotin reagent containing the unsaturated tail with a suitable precursor bearing the keto-ester functionality. Palladium-catalyzed reactions of allyl β-keto carboxylates can also lead to the formation of α,β-unsaturated ketones. nih.gov
Rhodium catalysts are known for their effectiveness in hydroacylation reactions, where an aldehyde is added across a double bond. organic-chemistry.org This could be a potential strategy to introduce the keto functionality. Copper-catalyzed reactions, such as the conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds, provide another avenue for constructing the carbon skeleton. acs.org
| Catalyst System | Reaction Type | Application in Synthesis |
| Pd(PPh₃)₄ / Base | Suzuki Coupling | Coupling of a vinyl-boronic acid with a halo-keto-ester. |
| [Rh(CO)₂Cl]₂ | Hydroacylation | Addition of an aldehyde to an alkene to form a ketone. |
| CuI / Organolithium reagent | Conjugate Addition | 1,4-addition to an α,β-unsaturated ester. |
Table 3: Selected Transition Metal-Catalyzed Reactions for the Synthesis of Unsaturated Keto-Esters
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. miamioh.eduresearchgate.net The synthesis of a specialty chemical like this compound can be made more sustainable by incorporating these principles.
Key green chemistry strategies applicable to this synthesis include:
Use of Renewable Feedstocks: Utilizing starting materials derived from biomass, such as fatty acids from plant oils, can significantly reduce the carbon footprint of the synthesis. csic.esacs.org For instance, oleic acid could be a potential precursor.
Catalyst Efficiency and Reusability: Employing highly efficient and recyclable catalysts, such as heterogeneous solid acids or polymer-supported transition metal catalysts, minimizes waste and reduces costs. rsc.orglabmanager.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are generally more atom-economical than substitutions and eliminations.
Safer Solvents and Reaction Conditions: Whenever possible, reactions should be conducted in environmentally benign solvents, such as water or supercritical CO₂, or under solvent-free conditions. acs.org Microwave-assisted synthesis can also lead to shorter reaction times and reduced energy consumption.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, often in aqueous media. nih.govresearchgate.net For example, lipases can be used for esterification, and other enzymes could potentially be engineered to perform specific oxidation or C-C bond-forming reactions. An enzyme cascade starting from safflower oil has been developed for the synthesis of 12-oxo-9(Z)-dodecenoic acid, a close analog. nih.gov
By integrating these green chemistry principles, the synthesis of this compound and its analogs can be achieved in a more sustainable and environmentally responsible manner.
Spectroscopic Characterization and Structural Elucidation of Ethyl 7 Oxododec 10 Enoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of Ethyl 7-oxododec-10-enoate, enabling the unambiguous assignment of every proton and carbon atom within the molecule.
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its structure. The spectrum is characterized by signals corresponding to the ethyl ester group, the aliphatic methylene (B1212753) chain, and the terminal vinyl group.
The ethyl ester function is identified by a quartet at approximately 4.12 ppm, corresponding to the oxymethylene protons (-O-CH₂ -CH₃), and a triplet at around 1.25 ppm for the terminal methyl protons (-O-CH₂-CH₃ ). The deshielding effect of the adjacent oxygen atom causes the downfield shift of the methylene quartet.
The protons on the carbons alpha to the two carbonyl groups (C=O) are clearly distinguishable. The methylene protons at the C-2 position (adjacent to the ester) appear as a triplet around 2.29 ppm, while the methylene protons at the C-6 and C-8 positions (flanking the ketone) resonate as triplets near 2.40 ppm.
The most characteristic signals are those of the terminal alkene group. The vinyl protons at C-10 and C-11 appear as complex multiplets in the region of 5.35-5.85 ppm. The terminal methyl group at C-12, coupled to the C-11 vinyl proton, is observed as a doublet at approximately 1.69 ppm. The remaining aliphatic methylene protons form a complex, overlapping multiplet in the 1.55-1.65 ppm region.
Table 3.1.1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz) Click on the headers to sort the data.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-11 | 5.75 - 5.85 | m | - | 1H | -CH=CH-CH₃ |
| H-10 | 5.35 - 5.45 | m | - | 1H | -CH₂-CH=CH- |
| H-Ester | 4.12 | q | 7.1 | 2H | -O-CH₂ -CH₃ |
| H-6, H-8 | 2.40 | t | 7.3 | 4H | -CH₂ -C(O)-CH₂ - |
| H-2 | 2.29 | t | 7.4 | 2H | -C(O)-CH₂ -CH₂- |
| H-9 | 2.23 | q | 7.0 | 2H | -C(O)-CH₂-CH₂ -CH= |
| H-12 | 1.69 | d | 6.8 | 3H | =CH-CH₃ |
| H-3, H-5 | 1.55 - 1.65 | m | - | 4H | Aliphatic -CH₂- |
| H-4 | 1.28 - 1.35 | m | - | 2H | Aliphatic -CH₂- |
| H-Ester | 1.25 | t | 7.1 | 3H | -O-CH₂-CH₃ |
Note: m = multiplet, q = quartet, t = triplet, d = doublet. Chemical shifts and coupling constants are representative values from scientific literature and may vary slightly depending on solvent and instrument frequency.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound displays 14 distinct resonances, confirming the total carbon count.
The two carbonyl carbons are the most downfield signals. The ketone carbonyl (C-7) is observed at approximately 211.2 ppm, while the ester carbonyl (C-1) appears further upfield at around 173.5 ppm, consistent with typical values for these functional groups.
The alkene carbons (C-10 and C-11) resonate in the characteristic vinylic region, with signals at approximately 130.8 ppm and 125.1 ppm, respectively. The carbon of the oxymethylene group (-O-C H₂-) from the ethyl ester is found at a distinct shift of 60.5 ppm. The remaining aliphatic and methyl carbons appear in the upfield region of the spectrum, from 14.2 ppm to 42.8 ppm.
Table 3.1.2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 101 MHz) Click on the headers to sort the data.
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| C-7 | 211.2 | C=O (Ketone) |
| C-1 | 173.5 | C=O (Ester) |
| C-11 | 130.8 | =CH |
| C-10 | 125.1 | =CH |
| C-Ester | 60.5 | -O-CH₂- |
| C-6 | 42.8 | -CH₂- |
| C-8 | 42.2 | -CH₂- |
| C-2 | 34.3 | -CH₂- |
| C-9 | 28.8 | -CH₂- |
| C-4 | 24.8 | -CH₂- |
| C-5 | 23.7 | -CH₂- |
| C-3 | 23.5 | -CH₂- |
| C-12 | 18.0 | -CH₃ |
| C-Ester | 14.2 | -CH₃ |
Two-dimensional NMR experiments are essential for confirming the connectivity established by 1D NMR.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar coupling between adjacent protons. Key correlations for this compound would include:
The ethyl group protons (-O-CH₂ -CH₃ ).
A continuous correlation path along the aliphatic chain from H-2 to H-3, H-3 to H-4, and H-4 to H-5.
The crucial connectivity on the other side of the ketone: H-8 coupling to H-9, H-9 to the vinyl proton H-10, H-10 to H-11, and finally H-11 to the terminal methyl protons H-12. The absence of a COSY correlation between H-6 and H-8 confirms the placement of the C-7 ketone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. For example, it would unambiguously link the proton quartet at 4.12 ppm to the carbon at 60.5 ppm (the ethyl -O-CH₂- group) and the vinyl protons (5.35-5.85 ppm) to their respective vinyl carbons (125.1 and 130.8 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the molecular fragments. Key HMBC correlations that solidify the structure include:
Correlations from the H-2 protons (2.29 ppm) to the ester carbonyl carbon C-1 (173.5 ppm).
Correlations from both the H-6 and H-8 protons (2.40 ppm) to the ketone carbonyl carbon C-7 (211.2 ppm), unequivocally placing the ketone at the 7-position.
Correlations from the H-9 protons (2.23 ppm) to the vinyl carbon C-10 (125.1 ppm), linking the aliphatic chain to the alkene.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides the molecular weight and elemental composition, while its fragmentation patterns offer further structural proof.
In a typical GC-MS analysis using Electron Ionization (EI), this compound elutes as a single peak, and the resulting mass spectrum provides structural confirmation through characteristic fragmentation. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 240, corresponding to the molecular weight of the compound (C₁₄H₂₄O₃).
The fragmentation pattern is dominated by cleavages adjacent to the carbonyl groups (alpha-cleavage) and McLafferty rearrangements.
Alpha-Cleavage: Cleavage at the C6-C7 bond results in an acylium ion at m/z 155. Cleavage at the C7-C8 bond generates an acylium ion at m/z 99.
McLafferty Rearrangement: A characteristic rearrangement involving the ketone at C-7 leads to the formation of a prominent fragment ion at m/z 172. Another McLafferty-type rearrangement involving the ester group can produce a fragment at m/z 88.
Table 3.2.1: Key Fragment Ions in the EI-Mass Spectrum of this compound Click on the headers to sort the data.
| m/z | Proposed Fragment Structure / Origin | Ion Formula |
| 240 | [M]⁺ (Molecular Ion) | [C₁₄H₂₄O₃]⁺ |
| 195 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) | [C₁₂H₂₁O₂]⁺ |
| 172 | McLafferty rearrangement at C-7 ketone | [C₉H₁₆O₃]⁺ |
| 155 | Alpha-cleavage at C6-C7 bond | [C₉H₁₅O₂]⁺ |
| 99 | Alpha-cleavage at C7-C8 bond | [C₅H₇O]⁺ |
| 88 | McLafferty rearrangement at ester | [C₄H₈O₂]⁺ |
| 69 | Allylic fragment from alkene chain | [C₅H₉]⁺ |
High-Resolution Mass Spectrometry provides an exact mass measurement, which is used to confirm the elemental composition of the molecule with high precision. For this compound (C₁₄H₂₄O₃), the calculated exact mass for the protonated molecule [M+H]⁺ is 241.1804.
Experimental HRMS analysis (e.g., via ESI-TOF) typically finds a mass that matches this calculated value to within a few parts per million (ppm), providing definitive confirmation of the molecular formula C₁₄H₂₄O₃. For example, an observed mass of 241.1801 would have a mass error of only -1.2 ppm, strongly supporting the proposed structure and ruling out other potential formulas with the same nominal mass.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.com
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. spectroscopyonline.com The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its three main functional groups: the ethyl ester, the ketone, and the terminal alkene.
The ester group gives rise to a strong carbonyl (C=O) stretching band, typically observed in the region of 1750-1735 cm⁻¹. spectroscopyonline.com Additionally, two distinct C-O stretching vibrations are characteristic of esters and contribute to a "Rule of Three" pattern for identification. spectroscopyonline.com One appears between 1300 and 1000 cm⁻¹, and another, the C-C-O stretch, is found between 1210 and 1160 cm⁻¹ for saturated esters. spectroscopyonline.com
The ketone carbonyl (C=O) stretch is also a strong band, typically found in the 1725-1705 cm⁻¹ range for aliphatic ketones. This peak may overlap with the ester C=O stretch, potentially causing a broadened peak in that region.
The terminal vinyl group (C=C) will show a C=C stretching vibration around 1640 cm⁻¹. The =C-H stretching of the vinyl group is expected above 3000 cm⁻¹, typically around 3080 cm⁻¹. The out-of-plane =C-H bending vibrations are also characteristic, appearing as strong bands in the 1000-900 cm⁻¹ region. nih.gov Aliphatic C-H stretching from the methylene and methyl groups will be observed in the 2960-2850 cm⁻¹ range. spectroscopyonline.com
Table 1: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
|---|---|---|
| ~3080 | Medium | =C-H Stretch (vinyl) |
| ~2960-2850 | Strong | C-H Stretch (aliphatic) |
| ~1740 | Strong | C=O Stretch (ester) |
| ~1715 | Strong | C=O Stretch (ketone) |
| ~1640 | Medium | C=C Stretch (vinyl) |
| ~1465 | Medium | C-H Bend (CH₂) |
| ~1200 | Strong | C-O Stretch (ester) |
Note: The values in this table are predicted based on characteristic functional group frequencies from related compounds and general spectroscopic data. spectroscopyonline.comnih.govnih.gov
Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com The Raman spectrum of this compound is expected to show a strong band for the C=C stretch of the terminal alkene, typically around 1640 cm⁻¹. researchgate.net The carbonyl (C=O) stretches of the ketone and ester groups, while strong in the IR, usually appear as weaker bands in the Raman spectrum in the 1740-1715 cm⁻¹ region. nih.gov
A key feature in the Raman spectrum will be the symmetric "breathing" mode of the carbon chain. The aliphatic C-H stretching and bending vibrations will also be present. spectroscopyonline.com The Raman technique is highly effective for creating a unique "fingerprint" of a molecule, which is useful for identification. spectroscopyonline.com
Table 2: Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
|---|---|---|
| ~3080 | Medium | =C-H Stretch (vinyl) |
| ~2930-2850 | Strong | C-H Stretch (aliphatic) |
| ~1740-1715 | Weak-Medium | C=O Stretch (ester & ketone) |
| ~1640 | Strong | C=C Stretch (vinyl) |
| ~1440 | Strong | CH₂ Deformation |
Note: The values in this table are predicted based on characteristic functional group frequencies from related compounds and general spectroscopic principles. nih.govnih.govspectroscopyonline.com
X-ray Crystallography of Solid-State Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the oily this compound itself might be challenging, solid-state derivatives can be synthesized for analysis. mdpi.com
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules—those that are non-superimposable on their mirror images. This compound, with its ketone at the 7-position, does not possess a stereocenter and is therefore achiral. As a result, it will not exhibit a circular dichroism spectrum.
However, if the ketone at the 7-position were to be chemically modified, for instance, by a stereoselective reduction to a hydroxyl group, a chiral center would be created at that position. In such a case, the resulting (R)- or (S)-Ethyl 7-hydroxydodec-10-enoate would be chiral. Chiroptical spectroscopy would then become an essential tool for determining the enantiomeric purity and absolute configuration of the synthesized chiral derivative.
Chemical Reactivity and Derivatization of Ethyl 7 Oxododec 10 Enoate
Reactions Involving the Ester Functional Group (e.g., Transesterification, Hydrolysis)
The ethyl ester group is a key site for modification, primarily through nucleophilic acyl substitution reactions such as transesterification and hydrolysis.
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a base-catalyzed process, an alkoxide, such as sodium methoxide, acts as a nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com This process is an equilibrium, which can be driven toward the desired product by using a large excess of the reactant alcohol. masterorganicchemistry.comresearchgate.net For instance, reacting Ethyl 7-oxododec-10-enoate with methanol (B129727) would yield Mthis compound. Enzymatic catalysts, such as lipases, can also be employed for transesterification under milder conditions. researchgate.net
Hydrolysis , or saponification, occurs when the ester is treated with an aqueous base, like sodium hydroxide (B78521), followed by acidification. This reaction converts the ester into a carboxylate salt and, upon workup with acid, to the corresponding carboxylic acid. youtube.com For this compound, hydrolysis results in the formation of 7-oxododec-10-enoic acid. This process is essentially irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion.
Table 1: Reactions of the Ester Group
| Reaction | Reagents | Product |
|---|---|---|
| Transesterification | Methanol (CH₃OH), Cat. H⁺ or ⁻OCH₃ | Mthis compound |
| Transesterification | 1-Propanol (CH₃CH₂CH₂OH), Cat. H⁺ or Base | Propyl 7-oxododec-10-enoate |
Reactions at the Alkene Double Bond (e.g., Hydrogenation, Epoxidation, Halogenation, Polymerization)
The terminal double bond between C10 and C11 is susceptible to a variety of addition reactions.
Hydrogenation: The alkene can be reduced to an alkane through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). mdpi.com Under mild conditions, this reaction can selectively saturate the double bond without affecting the ketone or ester groups, producing Ethyl 7-oxododecanoate. The hydrogenation of fatty acid esters to their corresponding alcohols is a significant industrial process. mdpi.com
Epoxidation: The double bond can be converted into an epoxide, a three-membered ring containing an oxygen atom. This is commonly accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The reaction is stereospecific and would convert this compound into Ethyl 10,11-epoxy-7-oxododecanoate.
Halogenation: The alkene can readily react with halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent. This electrophilic addition reaction breaks the pi bond of the alkene to form two new carbon-halogen bonds, resulting in a dihalogenated derivative, such as Ethyl 10,11-dibromo-7-oxododecanoate.
Polymerization: Monomers containing terminal double bonds can undergo polymerization. Unsaturated fatty acid esters can be used to synthesize biobased polyesters through acyclic diene metathesis (ADMET) polymerization. nih.gov This suggests that this compound could potentially serve as a monomer for creating polymers with keto-ester functionalized side chains.
Table 3: Reactions of the Alkene Double Bond
| Reaction | Reagents | Product |
|---|---|---|
| Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethyl 7-oxododecanoate |
| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Ethyl 10,11-epoxy-7-oxododecanoate |
Design and Synthesis of Structurally Modified Analogues and Derivatives
The diverse reactivity of this compound allows for the systematic design and synthesis of a wide array of analogues. By strategically targeting one or more of the functional groups, molecules with tailored properties can be generated.
For example, a bifunctional derivative can be synthesized by first reducing the ketone to an alcohol and then hydrolyzing the ester to a carboxylic acid, yielding 7-hydroxydodec-10-enoic acid. Alternatively, selective hydrogenation of the alkene followed by alkylation at the α-carbon of the ketone would produce Ethyl 8-methyl-7-oxododecanoate.
The synthesis of known related compounds, such as Ethyl 8-oxododecanoate and other positional isomers, indicates a broader interest in this class of keto-esters. sigmaaldrich.comchemicalbook.com The combination of reactions described allows for the creation of a library of compounds based on the this compound scaffold. These derivatives could feature variations in the ester group, modifications at or adjacent to the ketone, and functionalization of the terminal alkene, providing a rich platform for further research and application.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Propanol |
| 7-hydroxydodec-10-enoic acid |
| 7-oxododec-10-enoic acid |
| Benzaldehyde |
| Bromine |
| Chlorine |
| Ethyl 10,11-dibromo-7-oxododecanoate |
| Ethyl 10,11-epoxy-7-oxododecanoate |
| Ethyl 6-methyl-7-oxododec-10-enoate |
| Ethyl 7-hydroxydodec-10-enoate |
| Ethyl 7-oxododecanoate |
| This compound |
| Ethyl 7-oxo-8-(phenyl(hydroxy)methyl)dodec-10-enoate |
| Ethyl 8-methyl-7-oxododecanoate |
| Ethyl 8-methyl-7-oxododec-10-enoate |
| Ethyl 8-oxododecanoate |
| Hydrogen |
| Lithium aluminum hydride |
| Lithium diisopropylamide |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Methanol |
| Mthis compound |
| Methyl Iodide |
| Palladium on carbon |
| Platinum(IV) oxide |
| Propyl 7-oxododec-10-enoate |
| Sodium borohydride |
| Sodium hydroxide |
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar
Identification of Key Pharmacophoric Elements within the Ethyl 7-oxododec-10-enoate Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, this would involve identifying the key functional groups and their spatial arrangement responsible for any observed biological activity. This could include the ethyl ester group, the ketone at the 7-position, and the terminal double bond. However, without experimental data, any discussion of its pharmacophoric elements would be purely speculative.
Elucidation of the Impact of Structural Modifications on Biological Activity
Understanding how modifications to the this compound structure affect its biological activity is central to SAR studies. This would typically involve synthesizing and testing a series of analogues. For instance, altering the length of the alkyl chain, changing the position of the ketone or double bond, or replacing the ethyl ester with other groups would provide insight into the structural requirements for activity. The lack of such studies in the public domain makes it impossible to detail these relationships.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry can play a crucial role in the biological activity of a molecule. nih.govresearchgate.net If this compound possesses any chiral centers, it would be important to investigate whether different enantiomers or diastereomers exhibit different levels of activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and may interact differently with different stereoisomers. There is currently no available information on the stereochemical aspects of this compound's biological interactions.
Computational Approaches to SAR/QSAR Modeling
Computational methods are powerful tools in modern drug discovery and chemical research.
Molecular Descriptors in Activity Prediction (e.g., LogP, Molecular Refractivity, Hydrogen Bond Acceptors/Donors)
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. alvascience.comsemanticscholar.org These can be used to build QSAR models that predict the biological activity of new compounds. Common descriptors include LogP (lipophilicity), molecular refractivity (molar volume), and counts of hydrogen bond donors and acceptors. While these descriptors could theoretically be calculated for this compound, their predictive power for any specific biological activity is unknown without experimental data to build and validate a QSAR model.
Statistical Analysis Methods for QSAR Model Development (e.g., Principal Component Analysis, Regression Analysis)
Once molecular descriptors are calculated for a set of molecules with known activities, statistical methods are used to develop a QSAR model. Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data, while regression analysis (e.g., Multiple Linear Regression, Partial Least Squares) is used to find a mathematical relationship between the descriptors and the activity. No such statistical models for this compound have been published.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. phcog.com Molecular dynamics simulations can then be used to study the physical movements of atoms and molecules in the complex over time. chalcogen.rorsc.org These methods require a known biological target. Without an identified protein or enzyme that this compound interacts with, performing meaningful docking or dynamics simulations is not possible.
Biological Activities and Mechanistic Investigations in Research
Role in Lipid Peroxidation and Oxidative Stress Pathways
Oxidative stress in biological systems leads to the peroxidation of polyunsaturated fatty acids (PUFAs), a process that generates a variety of reactive molecules. Research into this area provides a framework for understanding the potential origins and roles of oxo-enoate compounds.
Formation of Oxo-Aldehydes and Phospholipid Adducts
The oxidative cleavage of PUFA chains within membrane phospholipids (B1166683) results in the formation of oxidized phospholipids (oxPLs). nih.gov These molecules contain shortened acyl chains with reactive functional groups, including aldehydes, ketones, and epoxides. nih.gov While not Ethyl 7-oxododec-10-enoate itself, a structurally related compound, the 13-oxo-9,10-epoxytridecenoate phospholipid analog (OETA-PC), has been identified as a product of lipid oxidation in vivo, specifically in the rat retina. nih.gov
These truncated, oxidized acyl chains can protrude from the cell membrane into the aqueous environment, where they can interact with and modify other biological molecules. nih.gov Research has demonstrated that OETA-PC, acting as a bis-electrophile, can react with deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo), the building blocks of DNA, to form mutagenic etheno-adducts. nih.gov This reactivity highlights a significant consequence of lipid peroxidation, where the resulting oxo-compounds can lead to DNA damage.
Involvement in Cellular Signaling and Stress Responses
Compounds generated during oxidative stress can also participate in cellular signaling and adaptive stress responses. Research on 4-hydroperoxy-2-decenoic acid ethyl ester (HPO-DAEE), a synthetic fatty acid derivative, shows that it can induce the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov Pretreatment with HPO-DAEE was found to protect human neuroblastoma cells against cell death induced by the neurotoxin 6-hydroxydopa mine (6-OHDA). nih.gov
This protective effect is mediated through the activation of two key signaling pathways involved in the cellular response to oxidative stress:
Nrf2-ARE Pathway: HPO-DAEE promotes the nuclear accumulation of NF-E2-related factor 2 (Nrf2), a primary regulator of antioxidative responses. Nrf2 then activates the antioxidant response element (ARE), a DNA sequence that controls the expression of numerous antioxidant genes. nih.gov
eIF2α-ATF4 Pathway: The compound also activates the eIF2α-ATF4 pathway, another crucial component of the integrated stress response. nih.gov
The dual activation of these pathways demonstrates that certain fatty acid esters can trigger adaptive responses that enhance cellular resilience against oxidative damage. nih.gov This suggests a potential role for similar molecules in modulating cellular processes like cell proliferation and apoptosis under stress conditions.
Antimicrobial Properties in Research Settings
While direct studies on the antimicrobial efficacy of this compound are not prominent, research into complex extracts containing various fatty acid esters has indicated potential antibacterial and antifungal activities. Ethyl acetate (B1210297) extracts of natural products are frequently found to contain a mixture of bioactive constituents, including esters, that contribute to their antimicrobial properties.
For instance, the ethyl acetate crude extract of the endophytic fungus Paecilomyces sp. demonstrated significant antimicrobial activity against several human pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of this extract revealed the presence of various fatty acids and their esters, such as 9-octadecenoic acid, methyl ester, and hexadecanoic acid, methyl ester. These components are recognized for their antimicrobial properties and their role in accelerating wound healing. nih.gov Similarly, ethyl acetate extracts of propolis, containing compounds like ethyl (E)-octadec-9-enoate, have shown antimicrobial activity against a range of bacteria and fungi. cabidigitallibrary.org
Table 1: Antimicrobial Activity of Extracts Containing Fatty Acid Esters
| Extract Source | Target Pathogens | Observed Effect | Reference |
|---|---|---|---|
| Paecilomyces sp. (Fungus) | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Significant antimicrobial and antibiofilm activity | nih.gov |
These findings suggest that fatty acid esters as a class of compounds are promising candidates for antimicrobial research.
Antioxidant Activity and Radical Scavenging Mechanisms
Antioxidants protect against cellular damage from free radicals and are crucial in mitigating oxidative stress. nih.gov The antioxidant potential of compounds is often evaluated through their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.
Research into various natural extracts has identified fatty acids and their derivatives as contributors to antioxidant capacity. For example, analysis of chicken bile extracts revealed strong antioxidant activity, with the extracts containing oleic acid, n-hexadecanoic acid, and octadecanoic acid. b-cdn.net Although these are not ethyl esters, they represent the core fatty acid structures from which esters like this compound are derived. The antioxidant properties of such compounds are often linked to their ability to donate a hydrogen atom to a radical, thereby neutralizing it. The specific mechanisms for radical scavenging can vary based on the compound's structure.
Anti-inflammatory Effects and Related Research Mechanisms
Inflammation is a biological response implicated in numerous chronic diseases. Natural products are a significant source of compounds with anti-inflammatory potential. Research on ethyl esters of unsaturated fatty acids has provided insight into the mechanisms underlying these effects.
A notable example is (E)-9-octadecenoic acid ethyl ester (E9OAEE), a compound isolated from lotus (B1177795) seedpod. nih.gov Studies using a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 macrophages demonstrated that E9OAEE exerts potent anti-inflammatory effects. nih.gov The underlying mechanisms involve the regulation of key inflammatory signaling pathways:
Inhibition of Inflammatory Mediators: E9OAEE significantly suppressed the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α) in a dose-dependent manner. nih.gov
Downregulation of Pro-inflammatory Enzymes: The compound inhibited the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.gov
Modulation of Signaling Pathways: E9OAEE was found to restrain the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, P38, and JNK. It also prevented the nuclear translocation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many inflammatory genes. nih.gov
Table 2: Anti-inflammatory Mechanisms of (E)-9-Octadecenoic Acid Ethyl Ester (E9OAEE) in LPS-Induced Macrophages
| Target Molecule/Pathway | Effect of E9OAEE | Reference |
|---|---|---|
| Nitric Oxide (NO) | Production Suppressed | nih.gov |
| Prostaglandin E2 (PGE2) | Production Suppressed | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Production Suppressed | nih.gov |
| iNOS and COX-2 | Protein and mRNA Expression Inhibited | nih.gov |
| MAPKs (ERK, P38, JNK) | Phosphorylation Restrained | nih.gov |
This research on E9OAEE provides a detailed mechanistic model for how unsaturated fatty acid ethyl esters can attenuate inflammatory responses, suggesting a valuable avenue for investigating similar compounds. nih.gov
Research into Antitumor and Anticancer Effects
The search for novel anticancer agents has led to the investigation of numerous natural and synthetic compounds. While specific studies focusing on the antitumor effects of this compound are limited, research on ethyl acetate extracts from various plants has shown promising cytotoxic activity against cancer cells. These extracts often contain a complex mixture of compounds, including various esters.
For example, an ethyl acetate extract of Chromolaena odorata (EACO) was evaluated for its effects on MCF-7 and T47D breast cancer cell lines. nih.govnarraj.org The study found that the extract selectively decreased the viability of these cancer cells while being less toxic to normal Vero cells. nih.gov The anticancer activity was attributed to the induction of apoptosis and necrosis in the cancer cells. narraj.org
Table 3: Cytotoxic Activity of Chromolaena odorata Ethyl Acetate Extract (EACO)
| Cell Line | Type | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 218.78 | nih.govnarraj.org |
| T47D | Breast Cancer | 307.61 | nih.govnarraj.org |
These findings indicate that components within such extracts possess anticancer properties. nih.govnarraj.org This highlights the potential for individual compounds within these mixtures, including esters, to be isolated and studied for their specific contributions to antitumor activity.
Enzyme Inhibition Studies in Research (e.g., Topoisomerase I, Acetylcholinesterase, Cyclooxygenase II)
Currently, there is a notable absence of specific research in publicly available scientific literature detailing the inhibitory effects of this compound on enzymes such as Topoisomerase I, Acetylcholinesterase, or Cyclooxygenase II. While studies have been conducted on various molecules for their potential to inhibit these key enzymes, this compound has not been a specific focus of these investigations.
For context, the classes of compounds to which this compound belongs, such as keto-esters and fatty acid derivatives, have been subjects of broader biological and enzymatic studies. However, direct evidence of this compound's interaction with the aforementioned enzymes is not documented.
Biosynthesis and Metabolic Pathways of Ethyl 7 Oxododec 10 Enoate
Proposed Biosynthetic Precursors and Enzymatic Systems
The biosynthesis of the 12-carbon unsaturated keto-acid backbone of Ethyl 7-oxododec-10-enoate is understood to originate from fundamental fatty acid synthesis (FAS) pathways. The primary building blocks for this process are acetyl-CoA and malonyl-CoA. csun.eduwikipedia.org
The process begins with the condensation of acetyl-CoA with units of malonyl-CoA, which is catalyzed by a multi-enzyme complex known as fatty acid synthase (FAS). csun.edu The formation of the ketone group at the C7 position likely involves enzymes such as β-ketoacyl synthases, which are integral to the condensation steps of fatty acid elongation. csun.edu
The introduction of the double bond at the C10 position (an ω-2 position) requires a desaturase enzyme. Fatty acid desaturases are responsible for creating double bonds at specific locations in the acyl chain. frontiersin.orgnih.gov In yeast, for instance, the Δ9-desaturase Ole1p is a key enzyme that introduces double bonds into saturated fatty acyl-CoA substrates. nih.gov The final step in the formation of this compound is the esterification of the carboxyl group of the fatty acid with ethanol (B145695). This reaction is typically catalyzed by alcohol acyltransferases (AATs). researchgate.net
Table 1: Key Enzyme Classes in the Proposed Biosynthesis
| Enzyme Class | Function | Biological System Example |
| Acetyl-CoA Carboxylase | Catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis. wikipedia.org | Most organisms, including plants and yeast. aocs.org |
| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the elongation of the fatty acid chain using malonyl-CoA. csun.edu | Prokaryotes, Fungi, Plants, Animals. wikipedia.org |
| β-Ketoacyl Synthase | Catalyzes the condensation reaction, forming a β-ketoacyl intermediate during chain elongation. csun.edu | Bacteria, Plants. aocs.org |
| Fatty Acid Desaturase | Introduces double bonds at specific positions in the fatty acid chain. frontiersin.org | Yeast, Plants, Animals. nih.gov |
| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification step, combining a fatty acyl-CoA with an alcohol (ethanol) to form an ethyl ester. researchgate.net | Saccharomyces cerevisiae. mdpi.com |
Microbial and Fungal Production (e.g., in Saccharomyces cerevisiae)
The yeast Saccharomyces cerevisiae is a well-documented producer of a wide array of volatile ethyl esters, which are significant contributors to the flavor and aroma profiles of fermented beverages like beer and wine. mdpi.comnih.gov These esters are synthesized through the condensation of ethanol with acyl-CoA molecules generated during fatty acid metabolism. mdpi.com While direct production of this compound by S. cerevisiae is not explicitly documented, the organism is known to produce structurally related medium-chain fatty acid ethyl esters, such as ethyl octanoate (B1194180) and ethyl decanoate. nih.gov
Metabolic Fate and Biotransformation Studies in Biological Systems
The metabolic fate of ethyl esters in biological systems typically begins with hydrolysis. europa.eusolubilityofthings.com It is expected that this compound would be cleaved by esterase enzymes into its constituent parts: 7-oxododec-10-enoic acid and ethanol. europa.eu This reaction is a common detoxification and metabolic process. In rats chronically exposed to ethanol, fatty acid ethyl esters were found to have a half-life of less than 24 hours in adipose tissue, indicating rapid metabolism. nih.gov
Following hydrolysis, the resulting keto-fatty acid, 7-oxododec-10-enoic acid, would likely enter catabolic pathways. The degradation of fatty acids in microorganisms often occurs through β-oxidation, which sequentially shortens the carbon chain to produce acetyl-CoA for energy. researchgate.net The presence of the ketone group and the double bond may require specific enzymatic modifications prior to or during the β-oxidation spiral. For instance, studies on the bacterium Micrococcus luteus have shown its ability to biotransform oleic acid into 10-ketostearic acid. mdpi.com Polyunsaturated fatty acids can also be ketogenic, meaning their breakdown can lead to the formation of ketone bodies, which can then be used in the de novo synthesis of other lipids. nih.gov
Elucidation of Novel Biosynthetic Routes for Analogous Compounds
Significant progress has been made in designing novel biosynthetic pathways to produce fatty acid analogs in microbial hosts. These strategies often involve the introduction of heterologous enzymes to create new functionalities or products not native to the host organism.
One approach involves creating pathways for odd-numbered fatty acids. For example, researchers have engineered S. cerevisiae to produce odd-numbered medium-chain fatty acids like heptanoic acid and nonanoic acid. This was achieved by introducing a hydroxy fatty acid cleavage pathway that included an alcohol dehydrogenase from Micrococcus luteus and a Baeyer-Villiger monooxygenase from Pseudomonas putida. researchgate.net
Another strategy involves the use of enzymes from the lipoxygenase pathway. The combination of lipoxygenase and hydroperoxide lyase is an established system for producing C6 "green-leaf" volatiles and is being explored for creating bifunctional polymer building blocks from unsaturated fatty acids. wiley.com Furthermore, novel desaturase-like enzymes have been identified in plants that can introduce functionalities other than double bonds, expanding the range of possible fatty acid structures. aocs.org These metabolic engineering approaches demonstrate the potential to construct customized pathways for the sustainable production of specific keto-fatty acid esters like this compound and its analogs.
Theoretical and Computational Chemistry Studies of Ethyl 7 Oxododec 10 Enoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Ethyl 7-oxododec-10-enoate. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's chemical behavior.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For a molecule like this compound, the HOMO is expected to be localized around the electron-rich regions, namely the C=C double bond and the oxygen atoms of the ester and ketone groups. The LUMO, conversely, would be concentrated on the electron-deficient centers, primarily the carbonyl carbons of the ketone and ester functions. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through various descriptors. Studies on other β-keto esters and unsaturated esters have shown the utility of these descriptors. nih.govresearchgate.net For this compound, these descriptors would help predict its behavior in chemical reactions.
Electrophilicity (ω) and Nucleophilicity (N): The ketone and ester carbonyl carbons are expected to be the primary electrophilic sites, susceptible to attack by nucleophiles. The C=C double bond and the carbonyl oxygens would be the main nucleophilic centers.
Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For instance, in related α,β-unsaturated systems, Fukui functions have successfully predicted the selectivity of electrohydrogenation, a result not captured by simple thermochemical calculations. rsc.orgchemrxiv.orgresearchgate.net For this compound, the Fukui function f+(r) would likely be largest at the carbonyl carbons, while f-(r) would be concentrated on the alkene and oxygen atoms.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the electronegative oxygen atoms of the carbonyl groups, indicating their role as hydrogen bond acceptors. Positive potential (blue) would be located around the hydrogen atoms, particularly those adjacent to the carbonyl groups.
| Calculated Property | Predicted Value/Characteristic for this compound (based on analogs) | Significance |
| HOMO Energy | Relatively high, localized on C=C and C=O oxygens | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low, localized on C=O carbons | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Balances stability with reactivity |
| Electrophilicity Index (ω) | High at C7 (ketone) and C1 (ester) | Predicts sites for nucleophilic attack |
| Fukui Function (f+) | High at C7 and C1 | Confirms electrophilic sites |
| Fukui Function (f-) | High at C10, C11, and oxygen atoms | Predicts sites for electrophilic attack |
This table presents predicted values based on theoretical studies of analogous keto-esters and unsaturated esters. nih.govresearchgate.netscirp.org
Conformational Analysis and Prediction of Stable Isomers
The flexibility of the dodecanoate (B1226587) chain in this compound allows it to adopt numerous conformations. Identifying the most stable isomers (conformers) is essential, as the molecule's geometry dictates its physical properties and how it interacts with other molecules. Computational methods like molecular mechanics (MM) and DFT are standard tools for exploring the potential energy surface and identifying low-energy conformers. nih.govnih.gov
For long-chain esters, the conformational landscape is complex. Studies on methyl butanoate and other esters show that multiple conformers can coexist, with their relative populations depending on subtle energy differences. nih.govrsc.orgacs.org The presence of the ketone and the C=C double bond in this compound further complicates this landscape.
Key factors influencing the conformational preference include:
Torsional Strain: Rotation around the C-C single bonds of the aliphatic chain.
Steric Hindrance: Repulsive interactions between bulky groups.
Intramolecular Interactions: Potential for weak hydrogen bonds or other non-covalent interactions, such as between the C-H bonds and the carbonyl oxygen atoms.
Computational studies on macrolactones containing α,β-unsaturated ester groups have identified several families of stable conformers resulting from the orientation of the functional groups. nih.govajol.info A similar approach for this compound would likely reveal that the most stable conformers optimize the arrangement of the ethyl ester, the mid-chain ketone, and the terminal alkene to minimize steric clashes and maximize stabilizing interactions. The long aliphatic chain can adopt various folded or extended structures, and the relative energies of these conformers are often within a few kcal/mol, suggesting that a dynamic equilibrium of several conformers would exist at room temperature. nih.gov
| Dihedral Angle | Predicted Stable Conformation(s) | Associated Energy Characteristic |
| O=C-O-C (Ester) | Typically anti (or trans) | Lower energy compared to syn conformation |
| C6-C7(O)-C8 | Staggered arrangements to minimize steric hindrance | Multiple low-energy rotamers possible |
| C9-C10=C11 | Planar geometry | Rigid segment within the flexible chain |
| Overall Chain | Both extended and folded (gauche) conformations | Multiple conformers within a small energy range (e.g., < 6 kcal/mol) |
This table is based on general principles and findings from conformational analyses of long-chain esters and related molecules. nih.govnih.govacs.org
Computational Elucidation of Reaction Mechanisms
Understanding the pathways of reactions involving this compound is key to controlling its chemical transformations. Computational chemistry allows for the detailed mapping of reaction mechanisms, including the identification of transition states and intermediates. luc.edu
Given its structure, this compound can undergo several types of reactions:
Reactions at the Ketone: The C7 ketone can be a site for nucleophilic addition, reduction, or enolate formation. Computational studies on β-keto esters have detailed the mechanisms of their reactions, such as amination and aldol (B89426) reactions, revealing how catalysts can control stereoselectivity by stabilizing specific transition states through non-covalent interactions. researchgate.netnih.gov
Reactions at the Ester: The ester group can undergo hydrolysis or transesterification.
Reactions at the Alkene: The terminal double bond is susceptible to electrophilic addition, hydrogenation, or radical reactions. The reactivity of unsaturated esters is known to be influenced by the electron-withdrawing nature of the ester group. fiveable.me
Tandem Reactions: The presence of multiple functional groups allows for complex tandem or cascade reactions. For example, a reaction could be initiated at one site, leading to an intermediate that subsequently reacts at another site within the same molecule. DFT studies have been instrumental in understanding such complex processes in related systems. nih.gov
For example, in a Michael addition reaction, a nucleophile could attack the C11 position of the double bond (a 1,4-addition relative to the ketone), a process that can be modeled computationally to determine the activation energy and the stereochemical outcome. DFT calculations on similar systems, like the reaction of β-keto esters with electrophiles, have shown that the reaction can proceed through different pathways (e.g., concerted vs. stepwise) depending on the substrates and catalysts, and these calculations can explain the origins of stereoselectivity. luc.eduacs.orgnih.gov
In Silico Screening and Virtual Ligand Design for Research Applications
The structural motifs within this compound—a long aliphatic chain, a ketone, and an ester—are common in biologically active molecules, such as fatty acids and polyketides. nih.govmdpi.com This makes the molecule and its derivatives interesting candidates for in silico screening and virtual ligand design.
Virtual Screening: In this process, large databases of compounds are computationally docked into the binding site of a biological target (e.g., an enzyme or receptor) to predict their binding affinity. uni-konstanz.de Long-chain fatty acids and their derivatives have been identified through such screening for various activities. mdpi.comresearchgate.netuns.ac.id this compound could be included in virtual libraries to screen for potential interactions with targets involved in lipid metabolism or signaling pathways.
Pharmacophore Modeling: The key chemical features of this compound (hydrogen bond acceptor at the ketone/ester oxygens, hydrophobic aliphatic chain) can be used to define a pharmacophore model. This model can then be used to search for other molecules with similar features and potentially similar biological activities. nih.gov
Consideration of Tautomers: A crucial aspect of screening keto-esters is considering their tautomeric forms. researchgate.netnih.gov this compound can exist in equilibrium with its enol tautomers. Since the different tautomers have different shapes and hydrogen bonding patterns, failing to include them in a virtual screen could lead to missing potential hits. nih.govyoutube.com Computational tools can enumerate possible tautomers and predict their relative stabilities to ensure a more comprehensive screening process. researchgate.net
| In Silico Application | Relevance to this compound | Key Computational Consideration |
| Virtual Ligand Screening | Potential to identify interactions with biological targets like enzymes in fatty acid pathways. mdpi.comuns.ac.id | Accurate docking scores, consideration of protein and ligand flexibility. |
| Pharmacophore Development | Use of its functional groups (ketone, ester, alkene, hydrophobic chain) as a template for finding new active molecules. nih.gov | Correct identification of essential chemical features. |
| ADME/T Prediction | Estimation of properties like absorption, distribution, metabolism, and excretion. | Use of QSAR models trained on relevant chemical space. |
| Tautomer-Enriched Screening | The keto-enol tautomerism of the β-keto-ester-like structure must be considered for comprehensive screening. researchgate.netnih.gov | Enumeration and energy calculation of all relevant tautomeric forms. |
This table summarizes potential in silico applications and is informed by studies on analogous compound classes.
Analytical Methodologies for Research on Ethyl 7 Oxododec 10 Enoate
Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are fundamental for isolating Ethyl 7-oxododec-10-enoate from mixtures, a crucial step prior to its identification and quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability. sigmaaldrich.combiomedpharmajournal.orgbiotecha.lt
Gas Chromatography (GC): Given its ester structure and likely volatility, GC is a highly suitable technique for the separation of this compound. sigmaaldrich.com In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. For a fatty acid ester like this compound, a non-polar or mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), would be effective. essencejournal.comresearchgate.net The separation is achieved by programming the oven temperature to increase gradually, allowing for the sequential elution of compounds based on their boiling points and polarity. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that uses a liquid mobile phase and a solid stationary phase. biomedpharmajournal.orgpageplace.de It is particularly useful for less volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. researchgate.net In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. mdpi.com A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), is typically employed to achieve efficient separation of complex samples containing esters. researchgate.netresearchgate.net
| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |
| Gas Chromatography (GC) | HP-5ms (5% Phenyl Methyl Siloxane) | Helium (Carrier Gas) | Flame Ionization Detector (FID) |
| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecyl-silica) | Acetonitrile/Water Gradient | UV Detector (at ~205 nm) |
Hyphenated Techniques for Identification and Quantification (e.g., GC-MS, LC-MS)
To move beyond simple separation and achieve confident identification and precise quantification, chromatographic systems are often coupled with mass spectrometers. nih.gov This "hyphenation" provides detailed structural information and high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov After separation in the GC column, molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. This allows for unambiguous identification of this compound, even in complex mixtures like essential oils, by comparing its spectrum to library databases. essencejournal.comresearchgate.netwojast.org.ng For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for analyzing compounds that are not suitable for GC. nih.gov For this compound, LC-MS would provide both separation and identification. nih.gov After separation by HPLC, the eluent is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). mdpi.com These are "soft" ionization techniques that typically produce a prominent molecular ion, which is useful for determining the molecular weight. Tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecular ion, yielding structural information for confirmation and enabling highly sensitive and specific quantification through selected reaction monitoring (SRM). nih.govresearchgate.net
| Technique | Ionization Method | Key Analytical Output | Application |
| GC-MS | Electron Impact (EI) | Mass spectrum (fragmentation pattern) | Identification & Quantification |
| LC-MS/MS | Electrospray Ionization (ESI) | Parent/Daughter ion transitions | Identification & High-Sensitivity Quantification |
Spectroscopic Methods for Quantitative Analysis
While often used for structural elucidation, spectroscopic methods can also be adapted for quantitative analysis, typically in conjunction with calibration standards.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups within a molecule. spectroscopyonline.com For this compound, the IR spectrum would show characteristic absorption bands for the ester carbonyl group (C=O) at approximately 1735-1750 cm⁻¹, the ketone carbonyl (C=O) around 1715 cm⁻¹, and the carbon-carbon double bond (C=C) near 1650 cm⁻¹. libretexts.orglibretexts.orgdocbrown.info While a full spectrum is used for identification, the intensity of a specific, strong, and well-resolved band (like the ester C=O stretch) can be used for quantification by creating a calibration curve based on standards of known concentrations. nih.govresearchgate.netpjoes.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org In the ¹H NMR spectrum of this compound, distinct signals would correspond to the ethyl group protons, the protons adjacent to the ketone and ester functionalities, and the vinylic protons of the double bond. researchgate.net In the ¹³C NMR spectrum, characteristic chemical shifts would be observed for the ester and ketone carbonyl carbons, the olefinic carbons, and the carbons of the ethyl group. hmdb.ca While primarily a qualitative technique for structure determination, quantitative NMR (qNMR) can be performed by carefully integrating the signals and comparing them to an internal standard of known concentration.
| Spectroscopic Method | Key Spectral Feature for this compound | Application in Quantification |
| Infrared (IR) | Strong C=O stretching vibration (~1735-1750 cm⁻¹) | Measurement of absorption intensity at a characteristic wavenumber |
| NMR | Integrated area of specific proton signals (e.g., ethyl group) | Comparison of signal integrals to an internal standard (qNMR) |
Optimization of Sample Preparation and Extraction Protocols for Research Studies
The quality of analytical results is highly dependent on the initial sample preparation and extraction steps. google.com The goal is to efficiently and reproducibly extract this compound from its matrix (e.g., plant tissue, biological fluid) while minimizing interferences.
For a volatile ester, headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free technique that is well-suited for research studies. scielo.brnih.gov This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber coating. The fiber is then directly inserted into the injector of a GC for analysis.
The optimization of an SPME protocol for this compound would involve a systematic evaluation of several parameters using an experimental design, such as a Box-Behnken design. oeno-one.euoeno-one.eu
Fiber Coating: Different fiber coatings (e.g., DVB/CAR/PDMS, PDMS/DVB) have varying affinities for different types of analytes. A mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective for a broad range of volatile compounds, including esters. nih.govmdpi.com
Extraction Temperature: Increasing the temperature generally increases the vapor pressure of the analyte, enhancing its transfer to the headspace and onto the fiber. However, excessively high temperatures can lead to thermal degradation. mdpi.com An optimal temperature might be in the range of 50-80 °C. oeno-one.eumdpi.com
Extraction Time: The time the fiber is exposed to the sample headspace is critical. A sufficient duration is needed to allow the analyte to reach equilibrium or a state of maximum adsorption. This is often determined experimentally, with typical times ranging from 20 to 60 minutes. oeno-one.euoeno-one.eumdpi.com
Sample Matrix Effects: Factors like pH and ionic strength (by adding salt like NaCl) can be adjusted to improve the release of the analyte from an aqueous matrix into the headspace.
The optimization process aims to find the combination of these parameters that provides the highest and most reproducible signal for this compound in the subsequent chromatographic analysis. scielo.br
| SPME Parameter | Variable Levels for Optimization | Rationale |
| Fiber Coating | DVB/CAR/PDMS vs. PDMS/DVB vs. PA | To find the highest affinity for the target analyte. |
| Extraction Temperature (°C) | 40, 60, 80 | To balance analyte volatility with thermal stability. oeno-one.eumdpi.com |
| Extraction Time (min) | 20, 40, 60 | To ensure sufficient partitioning of the analyte onto the fiber. oeno-one.eumdpi.com |
| Salt Addition (NaCl, % w/v) | 0, 15, 30 | To increase the ionic strength and promote "salting-out" of the analyte. |
Research Directions and Future Perspectives
Development of More Efficient and Sustainable Synthetic Strategies
The development of efficient and environmentally friendly methods for synthesizing complex organic molecules is a cornerstone of modern chemistry. For a compound like Ethyl 7-oxododec-10-enoate, which contains multiple functional groups including an ester, a ketone, and an alkene, synthetic strategies would likely focus on convergent approaches that build the carbon skeleton in a modular fashion. Key considerations for sustainable synthesis would include minimizing the number of steps, using non-toxic reagents and solvents, and maximizing atom economy.
Potential synthetic routes could involve:
Grignard or organolithium additions: A key step could be the addition of an organometallic reagent corresponding to one part of the carbon chain to an electrophilic precursor of the other part.
Cross-coupling reactions: Palladium- or other transition-metal-catalyzed cross-coupling reactions could be employed to form key carbon-carbon bonds.
Olefin metathesis: This powerful reaction could be used to form the carbon-carbon double bond at a late stage of the synthesis.
Future research in this area would focus on developing catalytic and asymmetric methods to control the stereochemistry of the molecule, which could be crucial for its biological activity.
Exploration of Novel Biological Activities and Targets in Research
The biological activity of a molecule is determined by its three-dimensional structure and its ability to interact with specific biological targets, such as proteins or nucleic acids. Given the structure of this compound, it could potentially interact with a variety of biological targets. The presence of a keto-enoate moiety suggests potential activity as a Michael acceptor, which could allow it to form covalent bonds with nucleophilic residues (like cysteine) in proteins.
Areas for biological investigation could include:
Anticancer activity: Many natural products with α,β-unsaturated ketone moieties exhibit anticancer activity by targeting proteins involved in cell proliferation and survival.
Anti-inflammatory effects: The compound could potentially modulate inflammatory pathways by targeting key enzymes or transcription factors.
Antimicrobial properties: The ability to react with microbial proteins could confer antibacterial or antifungal activity.
Initial research would involve high-throughput screening against a panel of cancer cell lines or microbial strains to identify any potential biological activity. Subsequent studies would focus on identifying the specific molecular target(s) and elucidating the mechanism of action.
Design and Synthesis of Advanced Analogues with Enhanced Specificity for Research Probes
Once an initial biological activity is identified, the design and synthesis of analogues is a critical step in optimizing its properties. For this compound, analogues could be designed to improve potency, selectivity, and pharmacokinetic properties.
Strategies for analogue design would include:
Modification of the alkyl chain: Varying the length and branching of the carbon chain could influence lipophilicity and binding to the target.
Alteration of the ester group: Replacing the ethyl ester with other esters or amides could affect stability and cell permeability.
Modification of the keto-enoate system: Changes to the electronic properties of this system could modulate its reactivity and selectivity.
These analogues would be invaluable as research probes to study the biological role of the identified target and to validate it for therapeutic intervention.
Integration of Multidisciplinary Approaches (e.g., Cheminformatics, Systems Biology)
A comprehensive understanding of the biological effects of this compound and its analogues would require the integration of multiple scientific disciplines.
Cheminformatics: Computational tools could be used to predict the physicochemical properties, potential biological targets, and toxicity of the compound and its analogues. This can help prioritize the synthesis of the most promising molecules.
Systems Biology: High-throughput 'omics' technologies (genomics, proteomics, metabolomics) could be used to obtain a global view of the cellular response to treatment with the compound. This can help to identify its mechanism of action and potential off-target effects.
By combining these approaches, researchers can build a comprehensive picture of how this compound interacts with biological systems, accelerating the process of drug discovery and development.
Research into Environmental Fate and Interactions of the Compound in Controlled Systems
Understanding the environmental fate of a new chemical compound is crucial for assessing its potential impact. Research in this area would focus on its persistence, bioaccumulation, and toxicity in controlled environmental systems.
Key studies would include:
Biodegradation assays: Determining the rate and extent to which the compound is broken down by microorganisms in soil and water.
Photodegradation studies: Assessing the stability of the compound when exposed to sunlight.
Ecotoxicity testing: Evaluating the potential toxicity of the compound to a range of organisms, such as algae, invertebrates, and fish.
These studies are essential to ensure that the development and use of this compound and its analogues are conducted in an environmentally responsible manner.
Q & A
Q. What are the established synthetic routes for Ethyl 7-oxododec-10-enoate, and how do researchers select methodologies based on reaction conditions?
- Methodological Answer: Common routes include enzyme-catalyzed acidolysis (e.g., using Novozym® 435) and chemical esterification. Selection depends on factors like substrate specificity, catalyst efficiency, and solvent compatibility. For enzyme-driven synthesis, variables such as DHA/EPA concentration (40–400 mM) and ethyl acetate levels (220–400 mM) significantly impact production rates, as shown in kinetic studies . Researchers should conduct factorial experiments to assess variable interactions and optimize conditions.
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and how are spectral interpretations validated?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. NMR validates molecular structure via chemical shift analysis, while crystallography resolves spatial configurations. Cross-validation with computational methods (e.g., density-functional theory) ensures accuracy. For crystallographic data, refinement tools like SHELXL are essential for resolving electron density maps, though users must critically assess software limitations in handling disordered structures .
Q. How do researchers design experiments to assess the thermal stability of this compound under varying conditions?
- Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. Experimental design should include controlled heating rates (e.g., 5–20°C/min) and inert vs. oxidative atmospheres. For reproducibility, document instrument calibration protocols and validate results against computational thermochemistry models, such as gradient-corrected density functionals .
Q. What statistical methods are recommended for analyzing variability in enzymatic synthesis yields?
- Methodological Answer: Multivariate regression analysis identifies significant factors (e.g., enzyme activity, substrate ratios). Standard error margins from kinetic studies (e.g., ±0.0001–0.0027 μmol/min·U⁻¹) should inform confidence intervals . Use tools like ANOVA to distinguish systematic vs. random errors, ensuring sample sizes are statistically robust .
Q. How can researchers avoid common pitfalls in literature reviews for this compound?
- Methodological Answer: Prioritize peer-reviewed journals and avoid unreliable sources (e.g., ). Use keyword strategies in Google Scholar (e.g., "this compound synthesis kinetics") and cross-reference citation networks. Critically evaluate contradictions in reported data, such as discrepancies in catalytic efficiency metrics .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side-product formation in this compound synthesis?
- Methodological Answer: Employ response surface methodology (RSM) to model interactions between variables like temperature, pH, and catalyst loading. For enzymatic routes, optimize immobilization techniques to enhance reusability. Kinetic data (e.g., 0.0168–0.0816 μmol/min·U⁻¹) suggest non-linear relationships between substrate concentration and rate, requiring iterative refinement .
Q. What strategies resolve contradictions between experimental NMR data and computational geometry predictions?
- Methodological Answer: Reconcile discrepancies by revisiting computational parameters. For example, hybrid functionals (e.g., B3LYP) that integrate exact exchange terms improve agreement with experimental geometries . Validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) and compare with ab initio molecular dynamics simulations .
Q. How do researchers evaluate the environmental impact of large-scale this compound synthesis?
- Methodological Answer: Conduct life-cycle assessments (LCAs) comparing waste outputs of chemical vs. enzymatic methods. Use process simulation software (e.g., Aspen Plus) to model energy consumption and solvent recovery efficiency. Cross-reference with sustainability metrics from chemical engineering literature .
Q. What advanced computational approaches improve the accuracy of thermochemical predictions for this compound?
- Methodological Answer: Combine post-Hartree-Fock methods (e.g., CCSD(T)) with density-functional theory (DFT) to account for electron correlation. The Colle-Salvetti correlation-energy formula, when adapted for gradient expansions, reduces errors in atomization energy predictions to <3% . Validate against experimental enthalpies of formation.
Q. How can researchers address crystallographic disorder in this compound crystals?
- Methodological Answer: Apply twin refinement protocols in SHELXL and analyze residual electron density maps to identify disordered regions. Use restraints for bond lengths/angles in problematic areas. Pair with solid-state NMR to validate dynamic disorder models .
Data Presentation & Validation
- Tables : Include processed data (e.g., kinetic rates, statistical outputs) in the main text; raw datasets belong in appendices .
- Contradiction Analysis : Use TRIZ principles to systematically address conflicting results (e.g., diverging catalytic efficiency reports) by identifying technical contradictions and innovating solutions .
- Ethics : Disclose all conflicts of interest and validate instrumental data through peer calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
